

Technical Support Center: LINC00899 Detection in FFPE Samples

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Compound of Interest

Compound Name: NCX899

Cat. No.: B15577496

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of the long non-coding RNA, LINC00899, in formalin-fixed paraffin-embedded (FFPE) samples.

Frequently Asked Questions (FAQs)

Q1: What is LINC00899 and why is it studied?

LINC00899 is a long intergenic non-protein coding RNA that has been implicated in several cellular processes and diseases.^{[1][2][3][4]} It plays a role in regulating mitosis by suppressing the transcription of the microtubule-binding protein TPPP/p25.^[3] Additionally, LINC00899 is involved in promoting osteogenic differentiation by acting as a sponge for miR-374a, which in turn upregulates RUNX2 expression.^{[1][2][4]} Its dysregulation has been associated with conditions like osteoporosis and certain cancers.

Q2: What are the main challenges in detecting LINC00899 in FFPE samples?

The primary challenges stem from the FFPE process itself, which is designed to preserve tissue morphology but can be detrimental to nucleic acids.^[5] Key issues include:

- **RNA Degradation:** Formalin fixation and subsequent storage can lead to significant fragmentation of RNA molecules, including lncRNAs like LINC00899.^[5]

- **Chemical Modification:** Formalin can cause chemical modifications to RNA bases, which can inhibit enzymatic reactions like reverse transcription and PCR amplification.
- **Cross-linking:** The fixation process creates cross-links between nucleic acids and proteins, which can hinder RNA extraction and accessibility for probes and primers.^[5]
- **Low Abundance:** LINC00899, like many lncRNAs, may be expressed at low levels, making its detection in already compromised FFPE samples even more challenging.

Q3: Which RNA extraction kit is best for isolating LINC00899 from FFPE tissues?

The choice of RNA extraction kit can significantly impact the yield and quality of RNA obtained from FFPE samples. While no single kit is universally superior for all tissue types and conditions, some have been shown to perform better for FFPE tissues. It is recommended to choose a kit specifically designed for FFPE samples that includes a deparaffinization step and a method to reverse formalin cross-linking.

Troubleshooting Guides

Guide 1: Low RNA Yield from FFPE Samples

Problem: The concentration of RNA extracted from your FFPE sample is too low for downstream applications.

Potential Cause	Troubleshooting Step
Incomplete Deparaffinization	Ensure complete removal of paraffin by using fresh xylene or a non-toxic deparaffinization solution and performing the recommended number of washes.
Insufficient Lysis and Proteinase K Digestion	Optimize Proteinase K digestion time and temperature to ensure complete tissue lysis and release of nucleic acids. Some protocols may benefit from an extended digestion period.
Inefficient Reversal of Cross-links	Ensure the heating step for reversing formalin cross-links is performed at the optimal temperature and for the recommended duration as specified in your kit's protocol.
RNA Loss During Purification	Be careful not to aspirate the RNA pellet if using a precipitation-based method. For column-based kits, ensure that the column is not overloaded and that elution is performed correctly with the appropriate volume of elution buffer.
Small Amount of Starting Material	If possible, increase the amount of tissue section used for extraction.

Guide 2: Poor RNA Quality (Low DV200)

Problem: The extracted RNA is highly degraded, as indicated by a low DV200 value (percentage of RNA fragments > 200 nucleotides).[\[6\]](#)[\[7\]](#)

Potential Cause	Troubleshooting Step
Prolonged Fixation Time	If possible, use FFPE blocks with a known and controlled fixation time (ideally 18-24 hours). Prolonged fixation leads to increased RNA fragmentation.[7]
Age of FFPE Block	Older FFPE blocks tend to yield more degraded RNA. If possible, use more recently prepared blocks.
Suboptimal Storage Conditions	Store FFPE blocks in a cool, dry, and dark place to minimize ongoing RNA degradation.
Harsh Extraction Method	Avoid excessive mechanical disruption or high temperatures during extraction, which can further fragment the RNA.

Guide 3: qRT-PCR Detection Failure or High Ct Values

Problem: You are unable to detect LINC00899 by qRT-PCR, or the Ct values are very high, indicating low target abundance.

Potential Cause	Troubleshooting Step
Poor RNA Quality	Assess RNA quality using methods like the DV200 metric. Highly degraded RNA may not have enough intact target sequences for amplification.[6]
Suboptimal Primer Design	Design primers that amplify a short region of LINC00899 (ideally <150 bp) to increase the chances of amplifying fragmented RNA.[8] Ensure primers are specific to LINC00899 and do not form primer-dimers.
Inefficient cDNA Synthesis	Use a reverse transcription kit known to perform well with degraded RNA. Consider using a mix of random hexamers and oligo(dT) primers to capture a broader range of RNA fragments.
PCR Inhibition	Residual contaminants from the FFPE tissue or the extraction process can inhibit PCR. Ensure the final RNA is pure. A 1:10 dilution of the cDNA template may help to overcome inhibition.[9]
Low Target Expression	LINC00899 may be expressed at very low levels in your tissue of interest. Consider using a pre-amplification step to enrich for the target sequence before qRT-PCR.[10]

Guide 4: In Situ Hybridization (ISH) Signal is Weak or Absent

Problem: You observe a weak or no signal for LINC00899 when performing ISH on FFPE sections.

Potential Cause	Troubleshooting Step
RNA Degradation	As with qRT-PCR, RNA integrity is crucial. Use positive control probes for housekeeping genes to ensure the overall RNA quality in the tissue is sufficient for detection.
Suboptimal Probe Design	Design multiple short probes targeting different regions of the LINC00899 transcript to increase the chances of hybridization to fragmented RNA.
Inadequate Permeabilization	Optimize the proteinase K digestion step to allow for probe penetration without destroying tissue morphology. Under-digestion can prevent probe access, while over-digestion can lead to loss of RNA and tissue structure. [11]
Inefficient Hybridization	Optimize hybridization temperature and time. Ensure the hybridization buffer composition is correct.
Signal Amplification Issues	If using an amplification-based detection system, ensure all reagents are fresh and used according to the manufacturer's instructions.
Fixation Issues	Both under- and over-fixation can negatively impact ISH signal. Tissues should be fixed in 10% neutral-buffered formalin for 16-32 hours at room temperature for optimal results.

Quantitative Data Summary

Table 1: Comparison of RNA Yield from Different FFPE Extraction Kits

RNA Extraction Kit	Average RNA Yield (ng/μL) from 10μm section	Reference
RecoverAll™ Total Nucleic Acid Isolation Kit (Ambion)	Consistently high yields	[10]
RNeasy FFPE Kit (Qiagen)	11.4	[12]
AllPrep® DNA/RNA FFPE Kit (Qiagen)	12.6	[12]
High Pure FFPE RNA Micro Kit (Roche)	Lower Cq values in RT-PCR despite lower yield	[13]

Note: RNA yield can vary significantly depending on the tissue type, age of the block, and the amount of starting material.

Table 2: Effect of Fixation Time on RNA Quality (DV200)

Fixation Time (hours)	Average DV200 (%)	Reference
12	~50	[14] [15]
24	~60	[14] [15]
48	~70	[14] [15]
72	Decreased quality noted	[14]

DV200 is the percentage of RNA fragments greater than 200 nucleotides. A higher DV200 value indicates better RNA quality.[\[6\]](#)

Experimental Protocols

Protocol 1: RNA Extraction from FFPE Sections (General Protocol)

- Deparaffinization:
 - Place 1-4 sections (5-10 μm thick) in a microcentrifuge tube.

- Add 1 mL of xylene (or a non-toxic deparaffinization solution), vortex, and centrifuge. Remove the supernatant.
- Repeat the xylene wash.
- Wash the pellet twice with 1 mL of 100% ethanol to remove residual xylene. Air dry the pellet.
- Lysis and Proteinase K Digestion:
 - Resuspend the tissue pellet in a lysis buffer containing Proteinase K.
 - Incubate at the temperature and time recommended by the kit manufacturer (e.g., 56°C for 1-3 hours or overnight) to digest proteins and release nucleic acids.
- Reversal of Cross-links:
 - Incubate the lysate at a higher temperature (e.g., 70-80°C for 15-30 minutes) to reverse formalin cross-links. This step is crucial for improving RNA yield and quality.
- RNA Purification:
 - Follow the kit manufacturer's instructions for RNA binding to a silica membrane, washing, and elution. This typically involves adding a binding buffer (often containing ethanol) to the lysate, passing it through a spin column, washing with wash buffers, and eluting the RNA in a small volume of RNase-free water or elution buffer.
- DNase Treatment:
 - An on-column or in-solution DNase treatment is highly recommended to remove contaminating genomic DNA.

Protocol 2: qRT-PCR for LINC00899 Detection in FFPE-derived RNA

- RNA Quantification and Quality Control:

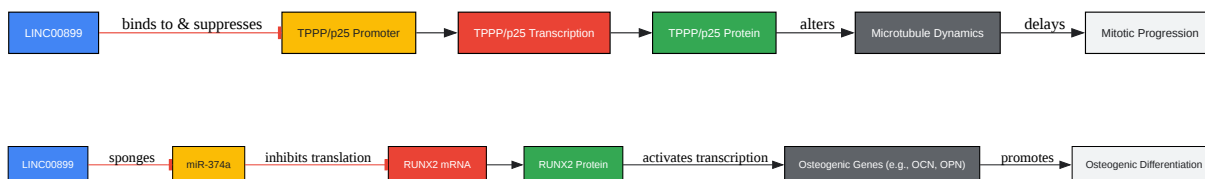
- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
- Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer) to determine the DV200 value.[\[6\]](#)
- cDNA Synthesis:
 - Use 50-500 ng of total RNA for reverse transcription.
 - Use a cDNA synthesis kit with a reverse transcriptase known for high processivity and efficiency with fragmented RNA.
 - Prime the reaction with a combination of random hexamers and oligo(dT) primers.
- qRT-PCR Reaction Setup:
 - Prepare a reaction mix containing a SYBR Green or TaqMan-based master mix, forward and reverse primers for LINC00899 (designed to amplify a short product, <150 bp), and the cDNA template.
 - Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination and genomic DNA amplification, respectively.
 - Use a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Thermal Cycling:
 - Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[\[16\]](#)
 - Include a melt curve analysis at the end of the run if using SYBR Green to verify the specificity of the amplified product.

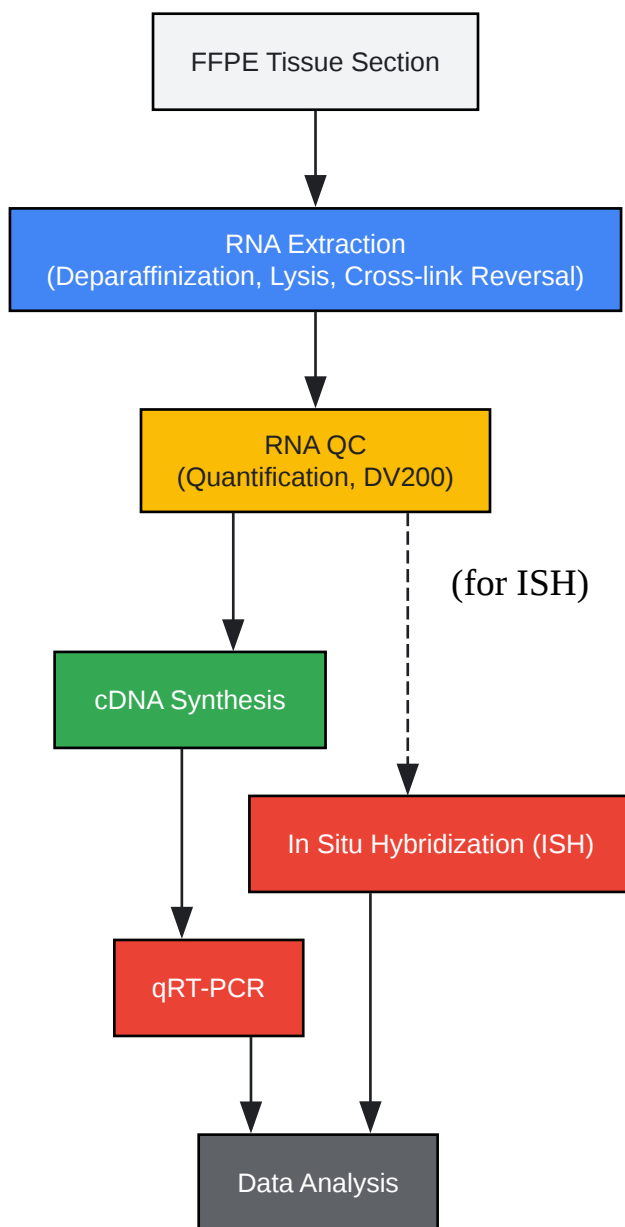
Protocol 3: In Situ Hybridization (ISH) for LINC00899 in FFPE Sections

- Slide Preparation:
 - Cut FFPE tissue sections at 4-5 μm thickness and mount on positively charged slides.
 - Bake the slides (e.g., at 60°C for 1 hour) to adhere the tissue.
- Deparaffinization and Rehydration:
 - Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
- Target Retrieval:
 - Perform heat-induced epitope retrieval (HIER) using a target retrieval solution at a specific pH and temperature (e.g., 95-100°C for 15-30 minutes). This step helps to unmask the RNA target.
- Protease Digestion:
 - Treat the sections with a protease (e.g., Proteinase K) for a specific time and temperature to increase probe accessibility. This step needs to be carefully optimized for each tissue type.[\[11\]](#)
- Probe Hybridization:
 - Apply the LINC00899-specific ISH probe (e.g., a cocktail of labeled oligonucleotides) to the tissue section.
 - Incubate in a humidified chamber at the recommended hybridization temperature for several hours or overnight.
- Washing and Signal Amplification:
 - Wash the slides to remove unbound probes.

- If using a signal amplification system (e.g., branched DNA or tyramide signal amplification), follow the manufacturer's protocol to amplify the signal.
- Detection and Counterstaining:
 - Detect the signal using a chromogenic or fluorescent substrate.
 - Counterstain the nuclei with hematoxylin or DAPI.
- Mounting and Imaging:
 - Dehydrate the slides, clear in xylene, and mount with a coverslip.
 - Image the slides using a brightfield or fluorescence microscope.

Signaling Pathways and Workflows





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